5-Bromo-2-iodophenylacetonitrile
Overview
Description
Molecular Structure Analysis
The InChI code for 5-Bromo-2-iodophenylacetonitrile is1S/C8H5BrIN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Bromo-2-iodophenylacetonitrile has a molecular weight of 321.94 . It is a solid at ambient temperature . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Palladium-Catalyzed Direct Arylation
5-Bromo-2-iodophenylacetonitrile is involved in palladium-catalyzed direct arylation processes. For example, 1-N-benzyl-5-iodo(or bromo)uracil undergoes Pd-catalyzed direct arylation with arenes and heteroarenes. This method is used to synthesize 5-arylated uracil analogues, important in the development of RNA and DNA fluorescent probes, avoiding the use of arylboronic acid or stannane precursors (Liang, Gloudeman, & Wnuk, 2014).
Computational Analysis and Ligand-Protein Interactions
In a computational study, 5-bromo-3-nitropyridine-2-carbonitrile was analyzed for molecular structure and energy, as well as its potential biological significance, particularly in ligand-protein interactions. This involves evaluating electron density, organic reactive sites, and molecular docking with target proteins, highlighting its potential in drug discovery and development (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Application in Antibody Production
Monoclonal antibodies specific for 5-bromodeoxyuridine have been produced, using these compounds in detecting low levels of DNA replication. This application is significant in research areas like cancer biology, where understanding DNA replication dynamics is crucial (Gratzner, 1982).
Chiral Separation
Chiral separation studies have been conducted on enantiomers of related compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. This research aids in the development of analytical methods for enantiomeric resolution, which is significant in the pharmaceutical industry (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
Herbicide Resistance in Transgenic Plants
Research has shown that bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, when introduced into transgenic tobacco plants, conferred resistance to the herbicide. This demonstrates its potential in the development of herbicide-resistant crops (Stalker, Mcbride, & Malyj, 1988).
Safety And Hazards
properties
IUPAC Name |
2-(5-bromo-2-iodophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFURERLTIRRYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodophenylacetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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